molecular formula C25H24N2O2S B11460662 N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-[5-(4-methylphenyl)furan-2-yl]propanamide

N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-[5-(4-methylphenyl)furan-2-yl]propanamide

Cat. No.: B11460662
M. Wt: 416.5 g/mol
InChI Key: ZLXVDYOYGKFNEZ-UHFFFAOYSA-N
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Description

3-[5-(4-METHYLPHENYL)FURAN-2-YL]-N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}PROPANAMIDE is a complex organic compound that features a furan ring, a thiazole ring, and a propanamide group

Preparation Methods

The synthesis of 3-[5-(4-METHYLPHENYL)FURAN-2-YL]-N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}PROPANAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the furan and thiazole intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled environments to ensure consistency .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

3-[5-(4-METHYLPHENYL)FURAN-2-YL]-N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}PROPANAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and thiazole rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing biological pathways and cellular processes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 3-[5-(4-METHYLPHENYL)FURAN-2-YL]-N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}PROPANAMIDE lies in its combination of furan, thiazole, and propanamide groups, which confer specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C25H24N2O2S

Molecular Weight

416.5 g/mol

IUPAC Name

3-[5-(4-methylphenyl)furan-2-yl]-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]propanamide

InChI

InChI=1S/C25H24N2O2S/c1-17-3-7-19(8-4-17)15-22-16-26-25(30-22)27-24(28)14-12-21-11-13-23(29-21)20-9-5-18(2)6-10-20/h3-11,13,16H,12,14-15H2,1-2H3,(H,26,27,28)

InChI Key

ZLXVDYOYGKFNEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CCC3=CC=C(O3)C4=CC=C(C=C4)C

Origin of Product

United States

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